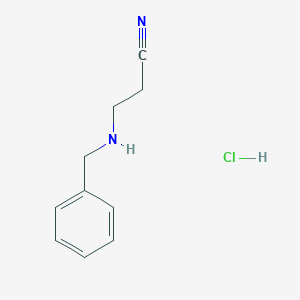

![molecular formula C10H7ClN2O3 B1292864 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid CAS No. 1092400-79-7](/img/structure/B1292864.png)

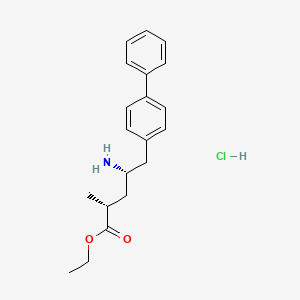

4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

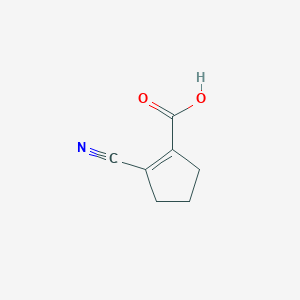

4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid is a compound that features a 1,2,4-oxadiazole ring, a versatile heterocyclic moiety known for its presence in various biologically active compounds. The oxadiazole ring is attached to a benzoic acid moiety, which is a common structural fragment in medicinal chemistry due to its acid functionality that can engage in hydrogen bonding and ionic interactions .

Synthesis Analysis

The synthesis of related 1,2,4-oxadiazole derivatives has been explored through various methods. For instance, a new synthetic route to 3-oxo-4-amino-1,2,3-oxadiazole derivatives has been developed by treating benzyl cyanide with nitric oxide, which could potentially be adapted for the synthesis of 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid . Another approach involves the oxidation of 5-R-3-tolyl-1,2,4-oxadiazoles with air oxygen in the presence of a cobalt acetate catalytic system, which could be a viable method for synthesizing the chloromethyl variant of the oxadiazole ring .

Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazole derivatives is characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. The planarity of the ring system allows for conjugation with aromatic systems, which can influence the electronic properties of the molecule. The presence of substituents on the ring, such as a chloromethyl group, can further affect the molecular geometry and reactivity .

Chemical Reactions Analysis

1,2,4-oxadiazole derivatives can undergo various chemical reactions, including hydrolysis and rearrangement. For example, the acid hydrolysis of 5-aryl-3-(β-thiomorpholinoethyl)-1,2,4-oxadiazoles yields substituted benzoic acids . Additionally, the Z-2,4-dinitrophenylhydrazone of 5-amino-3-benzoyl-1,2,4-oxadiazole can undergo a mononuclear rearrangement or hydrolysis depending on the solvent and conditions . These reactions could be relevant for the functionalization or transformation of 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-oxadiazole derivatives are influenced by their molecular structure and substituents. For instance, the introduction of a chloromethyl group could increase the compound's lipophilicity, potentially affecting its solubility and reactivity. The benzoic acid moiety contributes to the acidity of the compound and can form hydrogen bonds, which may be significant in the formation of supramolecular structures or in interactions with biological targets .

科学的研究の応用

Organic Synthesis Methodologies

Research has developed effective methods for synthesizing derivatives of 1,2,4-oxadiazole, including 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid. A noteworthy method involves thermal heterocyclization of 3-(hydroxyimino)isoindolin-1-one, indicating the versatility of these compounds in organic synthesis. This process underscores the potential of 1,2,4-oxadiazole derivatives as intermediates in the preparation of vic-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)aromatic acids and related compounds (Tkachuk et al., 2020).

Photoluminescent Properties

Derivatives of 1,2,4-oxadiazole, such as those synthesized from "4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid," exhibit significant photoluminescent properties. These materials have been found to display cholesteric and nematic mesophases, alongside blue fluorescence emission, making them suitable for applications in optoelectronic devices and liquid crystal displays (Han et al., 2010).

Antimicrobial Activities

The synthesis of new compounds incorporating the 1,2,4-oxadiazole ring has led to the identification of potential antibacterial and antitubercular agents. For instance, derivatives synthesized from "4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid" analogs have shown promising activity against various bacterial strains, including Mycobacterium tuberculosis, highlighting their potential in addressing antibiotic resistance (Joshi et al., 2008).

Corrosion Inhibition

1,2,4-Oxadiazole derivatives also demonstrate efficacy as corrosion inhibitors for metals in aggressive environments. These compounds interact with metal surfaces to form protective layers, mitigating corrosion caused by acidic media. Their application spans various industries, including oil and gas, where they can protect infrastructure and machinery (Ammal et al., 2018).

Safety And Hazards

特性

IUPAC Name |

4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O3/c11-5-8-12-9(13-16-8)6-1-3-7(4-2-6)10(14)15/h1-4H,5H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXANEHZMXYKAPE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC(=N2)CCl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{Bicyclo[2.2.1]heptan-2-yl}propanal](/img/structure/B1292792.png)

![7-Bromopyrazolo[1,5-a]pyridine](/img/structure/B1292798.png)

![[1-(4-Propoxyphenyl)ethyl]amine hydrochloride](/img/structure/B1292810.png)